

An In-depth Technical Guide to Tridodecylmethylammonium Chloride (TDMAC)

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Compound of Interest

Compound Name: *Tridodecylmethylammonium chloride*

Cat. No.: *B1196287*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for **Tridodecylmethylammonium Chloride** (TDMAC), a versatile quaternary ammonium compound.

Core Chemical and Physical Properties

Tridodecylmethylammonium chloride (TDMAC) is a cationic surfactant belonging to the quaternary ammonium compound family. Its structure consists of a central nitrogen atom covalently bonded to three dodecyl chains and one methyl group, with a chloride counter-ion. This amphipathic structure, featuring a positively charged hydrophilic head and long hydrophobic alkyl tails, dictates its wide-ranging applications.

Chemical Structure and Molecular Weight

- Chemical Name: **Tridodecylmethylammonium chloride**
- Synonyms: TDMAC, Methyltridodecylammonium chloride
- Chemical Formula: $C_{37}H_{78}ClN$ [1]
- Molecular Weight: 572.47 g/mol [2][3]

- CAS Number: 7173-54-8[1][2]

Physicochemical Data Summary

The key physicochemical properties of TDMAC are summarized in the table below, providing essential data for its use in experimental settings.

Property	Value	Reference(s)
Appearance	White to off-white solid powder	[2]
Melting Point	110-112 °C	[2][4]
LogP	10.199	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	33	[2]

Key Applications in Research and Development

TDMAC's unique properties make it a valuable tool in several scientific domains, from creating biocompatible surfaces to facilitating organic synthesis.

Antithrombogenic Coatings: TDMAC-Heparin Complexes

TDMAC is instrumental in the production of TDMAC-heparin, a complex used to create antithrombogenic coatings for medical devices such as catheters and blood-contact tubing.[5] The positively charged TDMAC binds ionically to the negatively charged heparin. This complex is then coated onto a device's surface, from which heparin is slowly released, preventing blood clot formation.[5]

Ion-Selective Electrodes (ISEs)

As a lipophilic cationic additive, TDMAC is a critical component in the fabrication of polymer membrane-based ion-selective electrodes (ISEs), particularly for the detection of chloride ions.

[5][6] It acts as an ionophore, selectively binding chloride ions and facilitating their transport across the membrane to generate a measurable potentiometric signal.[6]

Phase Transfer Catalysis

In organic synthesis, TDMAC functions as a phase transfer catalyst (PTC). It facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). The TDMAC cation pairs with an aqueous-phase reactant anion, transporting it into the organic phase where the reaction can proceed efficiently. This enhances reaction rates and yields, often under milder conditions.

Antimicrobial Agent

Belonging to the quaternary ammonium compound class, TDMAC exhibits broad-spectrum antimicrobial properties.[2][7] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[2][7] This makes it useful as a biocidal agent in disinfectant formulations and antimicrobial coatings.[5]

Quantitative Performance Data

The following table summarizes key performance metrics for TDMAC in its major applications, providing a baseline for experimental design.

Application	Parameter	Value / Observation	Reference(s)
Chloride-Selective Electrode	Linear Range	10^{-5} to 10^{-1} M Chloride	[1]
Nernstian Slope	55.0 ± 2.0 mV/decade	[1]	
Response Time	~60 seconds	[1]	
Selectivity	No observed interference from F^{-} , I^{-} , NO_3^{-} , SO_4^{2-}	[1]	
Operational Lifetime	~6 months	[1]	
Antimicrobial Efficacy	MIC vs. <i>L. monocytogenes</i>	0.25 - 20.00 ppm (for Benzalkonium Chloride, a related QAC)	[8][9]

Note: MIC (Minimum Inhibitory Concentration) data for TDMAC is not widely published; data for a structurally related quaternary ammonium compound (QAC), Benzalkonium Chloride, is provided for illustrative purposes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving TDMAC.

Protocol: Preparation of an Antithrombogenic TDMAC-Heparin Coating

This protocol is adapted from standard methods for coating medical devices.

- **Solution Preparation:** Prepare a 1.25-2% (w/w) TDMAC-heparin solution in a 1:1 mixture of toluene and petroleum ether.
- **Device Immersion:** Fully immerse the medical device (e.g., PVC catheter tubing) into the TDMAC-heparin solution for approximately 30 seconds.

- **Drying:** Carefully remove the device from the solution and allow it to air dry thoroughly at room temperature in a fume hood until all solvent has evaporated.
- **Sterilization (Optional):** If required for the final application, the coated device can be sterilized using appropriate methods, such as gamma irradiation.

Protocol: TDMAC as a Phase Transfer Catalyst for Nucleophilic Substitution

This protocol describes a general procedure for an O-alkylation reaction.

- **Aqueous Phase Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nucleophile (e.g., sodium phenoxide) in water.
- **Organic Phase and Catalyst Addition:** To the aqueous solution, add the organic solvent (e.g., toluene) and the electrophile (e.g., benzyl bromide).
- **Catalyst Addition:** Add a catalytic amount of TDMAC (typically 0.5–2 mol% relative to the limiting reagent).
- **Reaction:** Heat the biphasic mixture to a gentle reflux with vigorous stirring to ensure adequate mixing between the phases.
- **Monitoring:** Monitor the reaction's progress using a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to isolate the product.

Protocol: Fabrication of a TDMAC-Based Chloride-Selective Electrode

This protocol outlines the preparation of a PVC membrane electrode for chloride detection.^[1]

- **Membrane Cocktail Preparation:** In a small glass vial, prepare the membrane cocktail by thoroughly dissolving the components in ~2 mL of tetrahydrofuran (THF). A typical

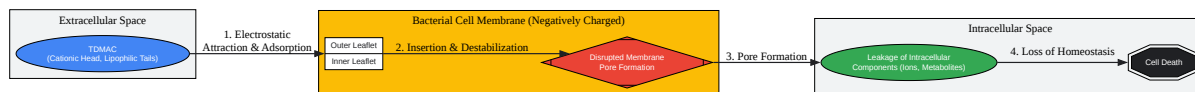
composition is:

- Ionophore (TDMAC): 30% by weight
- Polymer Matrix (PVC, high molecular weight): 50% by weight
- Plasticizer (Dibutyl phthalate, DBP): 20% by weight
- Casting the Membrane: Cast the homogenous cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.
- Solvent Evaporation: Cover the casting ring with a watch glass and allow the THF to evaporate slowly over 24-48 hours at room temperature. A transparent, flexible membrane will form.
- Electrode Assembly: Cut a small disc (e.g., 5-7 mm diameter) from the master membrane and mount it into a commercial ISE body.
- Filling Solution: Add the internal filling solution to the electrode body (e.g., 0.01 M NaCl).
- Conditioning: Condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before the first use.
- Calibration and Measurement: Calibrate the electrode using a series of standard chloride solutions (e.g., from 10^{-5} M to 10^{-1} M) and measure the potential (mV) of unknown samples.

Visualized Mechanism and Workflows

Mechanism of Action: Antimicrobial Membrane Disruption

As a cationic surfactant, TDMAC's antimicrobial activity is primarily driven by its interaction with and subsequent disruption of the negatively charged bacterial cell membrane. This process does not involve a specific signaling pathway but is a direct physical mechanism.



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Caption: Mechanism of TDMAC-induced bacterial cell membrane disruption.

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